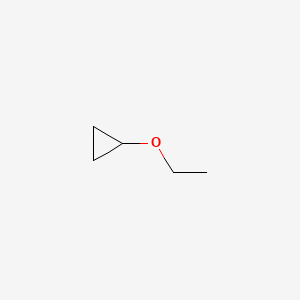

Ethoxycyclopropane

Beschreibung

Ethoxycyclopropane (CAS 5614-38-0), also known as cyclopropyl ethyl ether, is a cyclic ether with the molecular formula C₅H₁₀O and a molecular weight of 86.13 g/mol . Key physical properties include:

- Boiling point: ~118.84°C (estimated)

- Density: 0.8537 (estimated)

- Water solubility: 27.24 g/L at 25°C

- Refractive index: 1.4310 (estimated)

This compound’s ether functional group contributes to its moderate polarity, influencing its solubility and reactivity. It is structurally characterized by a three-membered cyclopropane ring substituted with an ethoxy group.

Eigenschaften

CAS-Nummer |

5614-38-0 |

|---|---|

Molekularformel |

C5H10O |

Molekulargewicht |

86.13 g/mol |

IUPAC-Name |

ethoxycyclopropane |

InChI |

InChI=1S/C5H10O/c1-2-6-5-3-4-5/h5H,2-4H2,1H3 |

InChI-Schlüssel |

LZTCEQQSARXBHE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1CC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Dichlorocarbene (CCl$$_2$$), generated from chloroform under strongly basic conditions, adds across the double bond of ethyl vinyl ether. Benzyltriethylammonium chloride (TEBA) acts as a phase-transfer catalyst, facilitating the interfacial reaction between aqueous sodium hydroxide and organic reactants. The process proceeds via a concerted [2+1] cycloaddition mechanism, forming 1,1-dichloro-2-ethoxycyclopropane as the primary product.

Table 1. Optimized Conditions for Dichlorocarbene Cyclopropanation

| Reactant | Reagent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Ethyl vinyl ether | CHCl$$_3$$, NaOH | TEBA | 0–25°C | 78–85 |

Large-Scale Adaptations

Industrial implementations modify solvent systems and catalyst loadings to improve throughput. Increasing the chloroform-to-ether ratio to 4:1 (v/v) enhances carbene availability, while maintaining reaction temperatures below 25°C minimizes side reactions. Post-reaction purification involves fractional distillation under reduced pressure (48–50°C at 25 Torr), yielding 1,1-dichloro-2-ethoxycyclopropane with >95% purity.

Halogenation of Siloxycyclopropane Precursors

An alternative pathway utilizes 1-ethoxy-1-trimethylsiloxycyclopropane as a precursor. Treatment with phosphorus tribromide (PBr$$_3$$) induces desilylation and concomitant bromination, producing 1-bromo-1-ethoxycyclopropane in 55% isolated yield.

Stepwise Functionalization

The synthesis begins with cyclopropanation of ethyl 3-chloropropionate, followed by silylation to install the trimethylsiloxy group. Subsequent bromination proceeds under solvent-free conditions at room temperature (6 hours), with pentane extraction removing residual TMSBr.

Table 2. Bromination of Siloxycyclopropane

| Starting Material | Reagent | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| 1-Ethoxy-1-trimethylsiloxycyclopropane | PBr$$_3$$ | 6 | 1-Bromo-1-ethoxycyclopropane | 55 |

Stability Considerations

1-Bromo-1-ethoxycyclopropane exhibits thermal lability, decomposing at room temperature. Storage at −20°C preserves integrity for weeks, enabling its use in downstream lithiation reactions.

Ring-Opening Functionalization of Dichlorocyclopropanes

Dichlorocyclopropane derivatives undergo regioselective ring-opening under acidic or nucleophilic conditions. For instance, 1,1-dichloro-2-ethoxycyclopropane solvolyzes in ethanol/pyridine to form ethoxy-substituted acetals, though this pathway primarily yields functionalized products rather than the parent this compound.

Solvolysis Kinetics

Trans isomers solvolyze 11–20 times faster than cis counterparts at 130°C, with cyclopropyl groups accelerating rates by delocalizing transition state charges. Activation parameters (ΔH‡ = 18–22 kcal/mol, ΔS‡ = −5 to +3 cal/mol·K) suggest a carbocation-like intermediate stabilized by cyclopropane ring strain relief.

Industrial Production and Scalability

While laboratory methods emphasize precision, industrial synthesis prioritizes cost efficiency and safety. Large-scale cyclopropanations employ continuous flow reactors to manage exothermicity, with in-line distillation units purifying products. Catalyst recycling protocols, particularly for TEBA, reduce waste generation by >40% compared to batch processes.

Analyse Chemischer Reaktionen

Types of Reactions: Ethoxycyclopropane undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert this compound to cyclopropyl alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Cyclopropyl alcohols.

Substitution: Various substituted cyclopropanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethoxycyclopropane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex cyclopropane derivatives.

Biology: Studies have explored its potential as a bioactive compound with various biological activities.

Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of ethoxycyclopropane involves its interaction with various molecular targets. The cyclopropane ring’s strain makes it highly reactive, allowing it to participate in various chemical reactions. The ethoxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s reactivity is also influenced by the electronic effects of the ethoxy group, which can stabilize or destabilize intermediates in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Iodocyclopropane (CAS 19451-11-7)

Structural and Physical Properties :

Valeraldehyde (n-Pentanal) (CAS 110-62-3)

Structural and Physical Properties :

General Cyclopropane Derivatives

Cyclopropane itself (CAS 75-19-4) is highly flammable and requires stringent safety measures, including labeled containers, airborne concentration monitoring, and emergency showers . This compound’s ether substitution likely reduces flammability compared to unsubstituted cyclopropane.

Key Findings and Implications

Functional Group Impact :

- Ether groups (this compound) enhance water solubility compared to aldehydes (Valeraldehyde) due to hydrogen bonding .

- Halogen substitution (Iodocyclopropane) increases molecular weight and reactivity but reduces stability .

Safety Considerations :

- Iodocyclopropane demands stricter storage conditions than this compound .

- Cyclopropane derivatives generally require hazard controls, though specifics vary by substituent .

Applications :

- This compound’s solubility and stability suggest utility in synthesis or as a solvent.

- Valeraldehyde’s lower boiling point and aldehyde functionality favor use in volatile products like fragrances.

Q & A

Q. What spectroscopic methods are recommended for characterizing ethoxycyclopropane, and how should data interpretation be validated?

this compound’s structure (C5H10O) requires a combination of <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy for unambiguous identification. Key NMR signals include the cyclopropane ring protons (δ 0.5–1.5 ppm, split due to ring strain) and ethoxy group protons (δ 1.2–1.4 ppm for CH3, δ 3.3–3.7 ppm for OCH2). Cross-validate results with computational methods (e.g., DFT simulations) and reference spectral databases. For purity assessment, combine gas chromatography (GC) with mass spectrometry (MS) .

Q. How can researchers accurately measure the aqueous solubility of this compound, and what factors influence variability in reported values?

Solubility measurements should follow gravimetric or shake-flask methods under controlled temperatures (e.g., 25°C). This compound’s solubility in water is reported as 2.153–2.724 g/L at 25°C, but variability arises from impurities, measurement techniques, and solvent equilibration time. Validate results using HPLC to assess compound stability during testing. Report uncertainties and adhere to standardized protocols (e.g., OECD Guidelines 105) .

Q. What synthetic routes are most reliable for producing high-purity this compound in laboratory settings?

Common methods include:

- Williamson Ether Synthesis : React cyclopropanol with ethyl halides (e.g., ethyl bromide) in basic conditions (e.g., KOH/ethanol).

- Ring-Opening Functionalization : Use transition-metal catalysts to functionalize cyclopropane precursors. Purify via fractional distillation (BP ~80–85°C) and confirm purity via GC-MS. Address side reactions (e.g., ring-opening) by optimizing reaction time and temperature .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s thermodynamic properties (e.g., ring strain, stability)?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) can quantify ring strain (~27 kcal/mol for cyclopropane derivatives) and predict stability under varying conditions. Compare computational results with experimental calorimetry data (e.g., heat of combustion). Address discrepancies by refining force field parameters or including solvent effects in models .

Q. What strategies mitigate this compound’s reactivity in catalytic applications, and how can reaction conditions be optimized?

Cyclopropane’s ring strain increases reactivity, leading to unintended ring-opening. Mitigate this by:

- Using sterically hindered catalysts (e.g., bulky ligands in transition-metal complexes).

- Controlling temperature (<50°C) and solvent polarity (e.g., non-polar solvents like hexane). Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy. Validate outcomes with X-ray crystallography for structural confirmation .

Q. How should researchers address conflicting solubility data for this compound across literature sources?

Systematic validation is critical:

Q. What experimental designs are effective for studying this compound’s stability under oxidative or photolytic conditions?

Design accelerated stability studies:

- Oxidative Stability : Expose samples to O2 at elevated temperatures (40–60°C) and analyze degradation products via GC-MS.

- Photolytic Stability : Use UV chambers (λ = 254–365 nm) and monitor changes with UV-Vis spectroscopy. Incorporate control experiments (e.g., inert atmosphere comparisons) and kinetic modeling to derive degradation pathways .

Methodological Best Practices

- Data Management : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Document experimental parameters (e.g., temperature, solvent purity) and share raw datasets in repositories like Zenodo .

- Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections. Include error margins and replicate counts .

- Ethical Compliance : Adhere to safety protocols for volatile organics (e.g., fume hood use, PPE). Reference Material Safety Data Sheets (MSDS) for hazard mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.